Cas no 1260639-98-2 (tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate)
tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-3-methoxy-piperidin-4-ylamine
- cis-4-amino-1-Boc-3-methoxy-piperidine
- tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate
- tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate
- QNGHCFVWYKWWMU-UHFFFAOYSA-N
- DB-259467
- 1260639-98-2
- MFCD07784010
- PB16997
- CS-0183472
- SY099937
- AKOS022686905
- Cis-4-Amino-1-Boc-3-methoxypiperidine
- P11796
- tert-Butyl4-amino-3-methoxypiperidine-1-carboxylate
- 1523530-46-2
- 1171124-68-7
- tert-Butyl (3S,4R)-4-amino-3-methoxy-piperidine-1-carboxylate
- SY321109
- SCHEMBL2845785
- SB11770
- AS-51052
- (3S,4R)-1-Boc-3-methoxypiperidin-4-amine
- PB22234
- MFCD15474948
- 1,1-dimethylethyl 4-amino-3-(methyloxy)-1-piperidinecarboxylate
- PB15926
- tert-Butyl (3R,4R)-4-amino-3-methoxy-piperidine-1-carboxylate
- PB16829
-
- MDL: MFCD15474948
- Inchi: 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3
- InChI Key: QNGHCFVWYKWWMU-UHFFFAOYSA-N
- SMILES: O(C)C1CN(C(=O)OC(C)(C)C)CCC1N
Computed Properties
- Exact Mass: 230.16304257g/mol
- Monoisotopic Mass: 230.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 64.8Ų
tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0664-1g |
1-Boc-3-methoxy-piperidin-4-ylamine |
1260639-98-2 | 97% | 1g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0664-5g |
1-Boc-3-methoxy-piperidin-4-ylamine |
1260639-98-2 | 97% | 5g |
23490.77CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0664-500mg |
1-Boc-3-methoxy-piperidin-4-ylamine |
1260639-98-2 | 97% | 500mg |
3383.69CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0664-250mg |
1-Boc-3-methoxy-piperidin-4-ylamine |
1260639-98-2 | 97% | 250mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0664-100mg |
1-Boc-3-methoxy-piperidin-4-ylamine |
1260639-98-2 | 97% | 100mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0664-50mg |
1-Boc-3-methoxy-piperidin-4-ylamine |
1260639-98-2 | 97% | 50mg |
1161.82CNY | 2021-05-07 | |
| Alichem | A129006652-1g |
tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate |
1260639-98-2 | 95% | 1g |
$585.29 | 2023-09-03 | |
| TRC | B943263-10mg |
Tert-Butyl 4-Amino-3-Methoxypiperidine-1-Carboxylate |
1260639-98-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B943263-50mg |
Tert-Butyl 4-Amino-3-Methoxypiperidine-1-Carboxylate |
1260639-98-2 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B943263-100mg |
Tert-Butyl 4-Amino-3-Methoxypiperidine-1-Carboxylate |
1260639-98-2 | 100mg |
$ 275.00 | 2022-06-06 |
tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate Suppliers
tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate
Professional Introduction to tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate (CAS No. 1260639-98-2)
Tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate, with the chemical identifier CAS No. 1260639-98-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its versatility in drug design due to its ability to mimic the three-dimensional shape and chemical properties of natural amino acids. The presence of functional groups such as an amino group, a methoxy group, and a tert-butyl ester side chain imparts unique reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate structure is particularly interesting because it combines several pharmacophoric elements that are known to enhance binding affinity and metabolic stability. The tert-butyl group, for instance, is often employed in medicinal chemistry to improve solubility and reduce metabolic degradation, while the amino and methoxy groups can serve as points for further derivatization or interaction with biological targets. This compound’s potential applications span across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammatory diseases.
In recent years, there has been a surge in research focused on developing novel piperidine derivatives as pharmacological agents. The CAS No. 1260639-98-2 compound has been explored in several preclinical studies as a building block for more sophisticated drug candidates. One notable area of interest is its role in the development of small-molecule modulators of neurotransmitter receptors. Piperidine-based scaffolds have shown promise in modulating receptors such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters, which are critical targets in treating conditions like depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The 4-amino and 3-methoxy substituents on the piperidine ring are particularly significant, as they can fine-tune the electronic properties of the molecule to achieve optimal receptor binding.
Furthermore, the tert-butyl ester functionality in tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate provides a versatile handle for further chemical modifications. This ester group can be hydrolyzed under mild conditions to yield an amine, which can then be coupled with other pharmacophores via amide bond formation—a common strategy in drug development. Such modifications allow chemists to explore a wide range of structural variations while maintaining the core piperidine scaffold’s desirable properties.
The compound’s synthetic pathways have also been optimized for scalability and efficiency. Modern synthetic techniques have enabled the production of high-purity CAS No. 1260639-98-2 through multi-step reactions that involve catalytic hydrogenation, nucleophilic substitution, and protection-deprotection strategies. These advancements have made it more feasible to incorporate this building block into large-scale drug discovery programs.
Recent publications highlight the utility of tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate in designing kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways associated with cancer and inflammatory diseases. By leveraging the piperidine core’s ability to mimic natural amino acids, researchers have synthesized derivatives that selectively inhibit aberrant kinase activity without affecting closely related enzymes. The 4-amino group serves as a key interaction point with the ATP-binding pocket of kinases, while the methoxy group can modulate solubility and pharmacokinetic properties.
The integration of computational chemistry has further accelerated the discovery process for compounds like tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis begins. This approach has been instrumental in identifying promising candidates for clinical trials by minimizing trial-and-error experimentation.
Another emerging application is in the field of antiviral research. The unique structural features of piperidine derivatives make them effective at disrupting viral replication mechanisms by inhibiting essential viral enzymes or interfering with host-virus interactions. The CAS No. 1260639-98-2 compound has been investigated as a potential scaffold for developing treatments against RNA viruses such as influenza and coronaviruses.
In conclusion, tert-butyl 4-amino-3-methoxy-piperidine-1-carboxylate (CAS No. 1260639-98-2) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad range of potential applications. Its role as an intermediate in drug synthesis underscores its importance in both academic research and industrial drug development pipelines. As our understanding of disease mechanisms continues to evolve, compounds like this will remain at the forefront of innovation, driving progress toward more effective therapeutic interventions.
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